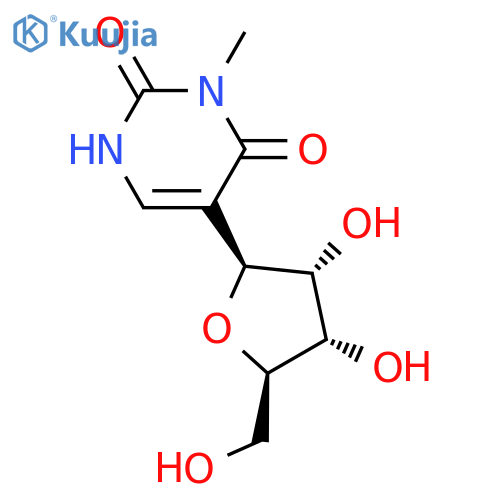

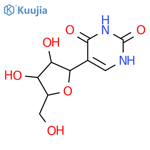

Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ

,

Journal of Organic Chemistry,

2002,

67(25),

8847-8854